L-Tyrosyl-L-leucyl-L-prolyl-L-glutamine

STAT3 signaling Interleukin-9 Receptor mutagenesis

Researchers studying STAT3 signaling require validated non-phosphorylated controls for phosphopeptide-based binding assays. The YLPQ tetrapeptide (CAS 196085-81-1) provides the minimal STAT3 recognition motif, enabling rigorous phosphorylation-dependence verification. • Negative control for FP/SPR assays using 5-FAM-GpYLPQTV-NH2 probes • Baseline scaffold for SAR variant panels (YLPA, YLP, N-acetyl) • Competitive inhibitor for IL-9R/gp130 pull-down studies Supplied as lyophilized powder, ≥95% HPLC purity. Custom synthesis; typical lead time 2-3 weeks. Global shipping at ambient temperature.

Molecular Formula C25H37N5O7
Molecular Weight 519.6 g/mol
CAS No. 196085-81-1
Cat. No. B12565934
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Tyrosyl-L-leucyl-L-prolyl-L-glutamine
CAS196085-81-1
Molecular FormulaC25H37N5O7
Molecular Weight519.6 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)N1CCCC1C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)N
InChIInChI=1S/C25H37N5O7/c1-14(2)12-19(29-22(33)17(26)13-15-5-7-16(31)8-6-15)24(35)30-11-3-4-20(30)23(34)28-18(25(36)37)9-10-21(27)32/h5-8,14,17-20,31H,3-4,9-13,26H2,1-2H3,(H2,27,32)(H,28,34)(H,29,33)(H,36,37)/t17-,18-,19-,20-/m0/s1
InChIKeyZQNVNFPNBWYKED-MUGJNUQGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-Tyrosyl-L-leucyl-L-prolyl-L-glutamine: Identity & Baseline Profile


L-Tyrosyl-L-leucyl-L-prolyl-L-glutamine is a synthetic tetrapeptide composed of the amino acids L-tyrosine, L-leucine, L-proline, and L-glutamine, corresponding to the single-letter sequence YLPQ [1]. It is classified as a short linear peptide with a molecular weight of 519.6 g/mol and a free N-terminus and C-terminal carboxylic acid [1]. The YLPQ motif is recognized as a consensus STAT3-binding sequence within the cytoplasmic domain of the interleukin-9 receptor alpha chain and the gp130 co-receptor, making this compound a relevant biochemical tool for investigating STAT-dependent signaling pathways [2]. However, direct quantitative comparative data distinguishing this free tetrapeptide from closely related peptide analogs is currently extremely limited in the public scientific literature.

Workflow
STAT3 SH2 domain recruitment and signaling pathway studies
Selection
Non-phosphorylated YLPQ tetrapeptide for phosphorylation-dependent binding control
Use context
Requires sequence-specific validation; limited public comparative data for free tetrapeptide

L-Tyrosyl-L-leucyl-L-prolyl-L-glutamine: Generic Substitution Risks


Assuming interchangeability between L-Tyrosyl-L-leucyl-L-prolyl-L-glutamine and its sequence homologs or truncated variants is unsupported by publicly available comparative data. The biological function of the YLPQ motif is critically dependent on both the tyrosine residue for potential phosphorylation and the leucine-proline-glutamine tail for STAT3 SH2 domain recognition [1]. Point mutation of the glutamine in an analogous receptor context (YLPQ to YLPA) is known to greatly reduce STAT3 activation, demonstrating that even a single-residue change can abolish function [1]. Without explicit comparative binding or functional data for the free tetrapeptide versus its closest analogs (e.g., YLPA, YLP, or phosphorylated pYLPQ variants), a procurement decision based on generic substitution carries a high risk of introducing an ineffective or confounding research tool.

Single-residue substitution may abolish function
Point mutation YLPQ to YLPA greatly reduced STAT3 activation in receptor context; free peptide analogs without matched binding data may introduce confounding results.
Phosphorylation state critically alters affinity
Non-phosphorylated YLPQ cannot replace phosphorylated probes; binding to STAT3 SH2 domain is phosphorylation-dependent, with negligible affinity expected for the free tetrapeptide.
No public comparative data for truncated variants
Sequence homologs (e.g., YLP, YLPA) lack published direct binding or functional comparison; generic substitution risks introducing an ineffective research tool.

L-Tyrosyl-L-leucyl-L-prolyl-L-glutamine: Evidence vs. Closest Analogs


STAT3 Activation: YLPQ vs. YLPA Motif Mutation

In a study of the human IL-9 receptor alpha chain, a point mutation changing the YLPQ motif to YLPA within the full-length receptor greatly reduced IL-9-induced STAT3 activation and c-myc expression, while unexpectedly preserving cell proliferation. This comparison establishes that the glutamine residue is critical for STAT3 binding, providing a class-level inference for the importance of preserving the native YLPQ sequence in biochemical probes [1].

STAT3 Activation: YLPQ vs. YLPA
Class-level inference
Target: Wild-type YLPQ motif — normal STAT3 activation and c-myc expression
Comparator: YLPA mutant — greatly reduced STAT3 activation, proliferation unaffected
Sequence integrity critical for STAT3 recruitment
Receptor context; free tetrapeptide binding not quantified
STAT3 signaling Interleukin-9 Receptor mutagenesis SH2 domain binding

STAT3 SH2 Binding: Phosphorylated vs. Non-Phosphorylated YLPQ Peptide

The phosphorylated peptide Ac-pYLPQTV-NH2 (derived from gp130) displays a Kd of approximately 200 nM for the STAT3 protein in a fluorescence polarization assay. Non-phosphorylated versions of this peptide show negligible binding, underscoring the requirement for tyrosine phosphorylation. This establishes a baseline for the free, non-phosphorylated tetrapeptide L-Tyrosyl-L-leucyl-L-prolyl-L-glutamine, which is expected to have significantly lower affinity and can serve as a negative control in STAT3 binding studies [1].

STAT3 SH2 Binding Affinity
Cross-study comparable
Non-phosphorylated peptide — negligible binding
Phosphorylated Ac-pYLPQTV-NH₂ — Kd ~200 nM
Phosphorylation-dependent binding confirmed
Fluorescence polarization assay; free tetrapeptide exact Kd not reported
STAT3 inhibition Phosphopeptide binding Fluorescence polarization Drug discovery

STAT3 vs. STAT1 Profiling with pYLPQ Probe

A comparative study of STAT3 inhibitors utilized the 5-FAM-GpYLPQTV-NH2 probe to measure binding affinity against STAT3, while using a 5-FAM-GpYLPQTV-NH2-based assay for STAT1. Compound 323 exhibited stronger inhibition of STAT3 over STAT1, with a notable selectivity window. This demonstrates the utility of the YLPQ sequence as a scaffold for developing isoform-selective probes, where the non-phosphorylated parent peptide provides a control for baseline binding [1].

STAT3 vs. STAT1 Selectivity
Cross-study comparable
YLPQ scaffold (non-phosphorylated parent) — baseline control
Compound 323 — stronger inhibition of STAT3 over STAT1 in LNCaP cells
Scaffold supports isoform-selective probe development
Cell-based assay; exact selectivity fold-change not reported
STAT selectivity Inhibitor profiling Fluorescence polarization Cancer research

L-Tyrosyl-L-leucyl-L-prolyl-L-glutamine: Application Scenarios


Negative Control in STAT3 Phosphopeptide Binding Assays

Given the established requirement for tyrosine phosphorylation for STAT3 SH2 domain binding, the non-phosphorylated YLPQ tetrapeptide is ideally used as a negative control in fluorescence polarization or surface plasmon resonance (SPR) assays that employ phosphorylated probes such as 5-FAM-GpYLPQTV-NH2. This allows researchers to confirm that observed binding is phosphorylation-dependent and not due to non-specific peptide interactions [1].

SAR Studies of STAT3 SH2 Domain Ligands

The tetrapeptide provides a minimal scaffold for systematic SAR exploration. Researchers can generate a panel of variants (e.g., YLPA, YLP, or N-terminal acetylated forms) to map the individual contributions of each residue to STAT3 affinity and selectivity, using the parent YLPQ compound as the reference baseline [2].

Biochemical Probing of IL-9R and gp130 Signaling Complexes

In pull-down or co-immunoprecipitation studies of IL-9 receptor or gp130 signaling complexes, the free YLPQ peptide can serve as a competitive inhibitor to disrupt STAT3 recruitment, helping to validate the specificity of protein-protein interactions observed at the YLPQ docking site [2].

Isoform-Selective STAT3 Inhibitor Development with Built-In Control

Medicinal chemistry programs targeting STAT3 can incorporate the YLPQ tetrapeptide as both a starting point for inhibitor design and an internal negative control. This dual use streamlines the workflow by providing a common chemical entity for initial screening and subsequent counter-screening against STAT1 or other STAT isoforms [3].

Application
Selection Property
Validation Focus
Phosphorylation-dependent STAT3 binding control
Non-phosphorylated YLPQ peptide
Confirm binding specificity in FP/SPR assays
STAT3 SH2 domain SAR exploration
Minimal tetrapeptide scaffold
Residue contribution mapping
IL-9R/gp130 signaling complex studies
Competitive STAT3 recruitment inhibitor
Validate protein-protein interaction specificity
STAT3 inhibitor screening & counter-screening
Dual-use control scaffold
Baseline binding and isoform selectivity assessment
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